molecular formula C19H17BrN2O2 B7718198 2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7718198
M. Wt: 385.3 g/mol
InChI Key: GIUVUYGUDGNVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has shown potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-cancer properties, specifically its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit the formation of amyloid beta plaques in the brain.

Mechanism of Action

The mechanism of action of 2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in cell growth and division, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has a low toxicity profile and does not cause significant adverse effects in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, it has been shown to reduce the formation of amyloid beta plaques in the brain, potentially slowing the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its low toxicity profile, making it a safer option compared to other compounds. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to determine its specific effects on cells.

Future Directions

Future research on 2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide could focus on further investigating its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, studies could be conducted to determine its effects on other cell types and its potential as a treatment for other diseases. Further research could also focus on understanding its mechanism of action and identifying potential targets for its inhibition.

Synthesis Methods

The synthesis method of 2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-bromo-N-ethylbenzamide with 2-hydroxy-3-formylquinoline in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

properties

IUPAC Name

2-bromo-N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-2-22(19(24)15-8-4-5-9-16(15)20)12-14-11-13-7-3-6-10-17(13)21-18(14)23/h3-11H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUVUYGUDGNVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-ethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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